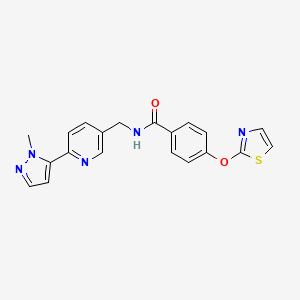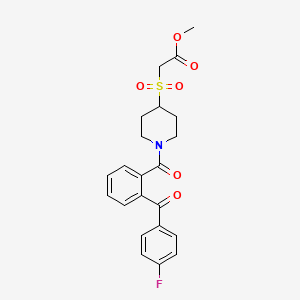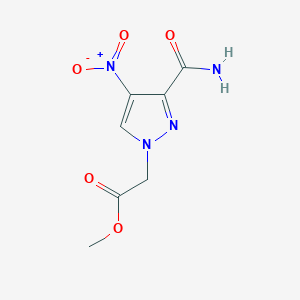
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride is a heterocyclic compound with a seven-membered ring containing sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-butenal with cysteine in a pseudo-three-component reaction, leading to the formation of hexahydro-1,4-thiazepines . This reaction is often carried out under solvent-free conditions to enhance efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including the use of continuous flow reactors to ensure consistent quality and high yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product with high purity .
化学反应分析
Types of Reactions
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazepane derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
科学研究应用
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial, antifungal, and anticancer agents.
作用机制
The mechanism of action of 3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit biological activity, such as inhibiting enzyme function or disrupting cellular processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
1,4-Thiazepane: A similar seven-membered ring compound without the 1,1-dioxide group.
Benzothiazepine: Contains a benzene ring fused to the thiazepine ring, offering different chemical properties.
Oxazepine: A related compound with an oxygen atom in place of sulfur.
Uniqueness
3-Methyl-1,4-thiazepane 1,1-dioxide;hydrochloride is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
3-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6-5-10(8,9)4-2-3-7-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFCQHAITFRIPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2389913.png)
![5-((3-(4-methoxypiperidin-1-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2389914.png)


![N-{1-({2-[(4-methylphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2389920.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2389925.png)

![3-Methyl-6-[4-[2-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2389927.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2389928.png)

![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389932.png)
